![molecular formula C15H15NO B14249144 2-ethyl-4-methoxy-1H-benzo[g]indole CAS No. 443911-42-0](/img/structure/B14249144.png)
2-ethyl-4-methoxy-1H-benzo[g]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-4-methoxy-1H-benzo[g]indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-methoxy-1H-benzo[g]indole typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of the indole ring through the coupling of aryl halides with amines .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often employs large-scale catalytic processes. These methods ensure high yields and purity, making them suitable for pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-4-methoxy-1H-benzo[g]indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common for indole derivatives, where the indole ring undergoes substitution at the nitrogen or carbon atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while reduction can produce 2-ethyl-4-methoxy-1H-indoline .
Scientific Research Applications
2-ethyl-4-methoxy-1H-benzo[g]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethyl-4-methoxy-1H-benzo[g]indole involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-methylindole: Similar in structure but with a methyl group instead of an ethyl group, used in various chemical syntheses.
4-methoxyindole: Similar but lacks the ethyl group, known for its biological activities.
Uniqueness
2-ethyl-4-methoxy-1H-benzo[g]indole is unique due to the presence of both ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
443911-42-0 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-ethyl-4-methoxy-1H-benzo[g]indole |
InChI |
InChI=1S/C15H15NO/c1-3-11-9-13-14(17-2)8-10-6-4-5-7-12(10)15(13)16-11/h4-9,16H,3H2,1-2H3 |
InChI Key |
WMSUNMXFONPQSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N1)C3=CC=CC=C3C=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


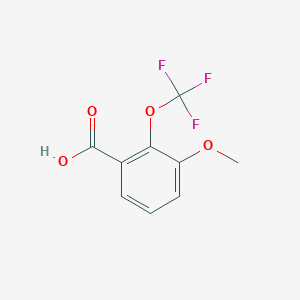

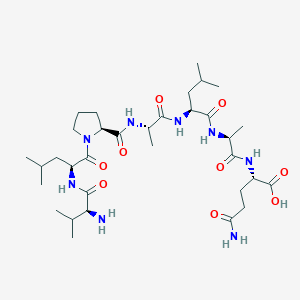
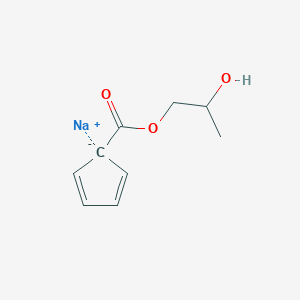
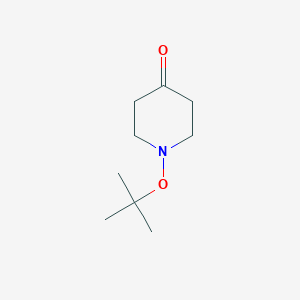
![[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249091.png)
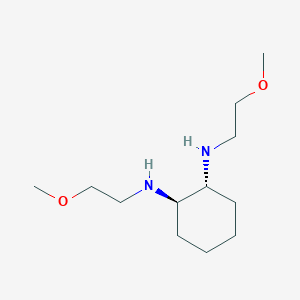
![2-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]pyridine](/img/structure/B14249097.png)
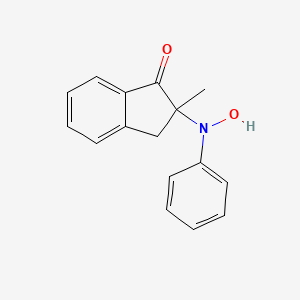
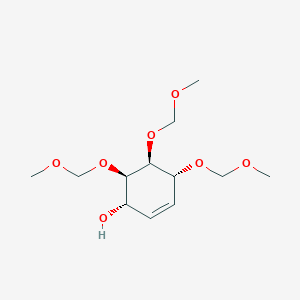
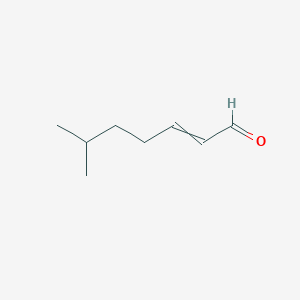


![N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium](/img/structure/B14249157.png)
